molecular formula C10H15ClFNO3S B601117 Florfenicol Amine Hydrochloride CAS No. 108656-33-3

Florfenicol Amine Hydrochloride

Cat. No.: B601117
CAS No.: 108656-33-3
M. Wt: 283.75 g/mol
InChI Key: HWPBPTAOXVIKGI-DHTOPLTISA-N
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Description

Florfenicol Amine Hydrochloride is a synthetic derivative of florfenicol, a broad-spectrum antibiotic primarily used in veterinary medicine. Florfenicol itself is a fluorinated analog of thiamphenicol and chloramphenicol, known for its effectiveness against a variety of Gram-positive and Gram-negative bacterial groups . This compound is often used in research and development settings due to its specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Florfenicol Amine Hydrochloride is typically synthesized through the acid-catalyzed hydrolysis of florfenicol and its related metabolites. The process involves converting these compounds into florfenicol amine salts, which are then partitioned with ethyl acetate to remove lipids and other neutral interferences. The solution is made strongly basic to convert the salts to free florfenicol amine, which is then extracted using ethyl acetate .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) with UV detection to ensure purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amine compounds .

Scientific Research Applications

Florfenicol Amine Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

Florfenicol Amine Hydrochloride exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial 50S ribosomal subunits, inhibiting the enzyme peptidyl transferase, which is essential for protein synthesis. This prevents the transfer of amino acids to growing peptide chains, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Florfenicol Amine Hydrochloride is similar to other compounds in the amphenicol class, including:

Uniqueness: this compound is unique due to its enhanced stability and reduced toxicity compared to chloramphenicol. It also has a broader spectrum of activity and is less likely to induce resistance .

Properties

CAS No.

108656-33-3

Molecular Formula

C10H15ClFNO3S

Molecular Weight

283.75 g/mol

IUPAC Name

(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m1./s1

InChI Key

HWPBPTAOXVIKGI-DHTOPLTISA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O.Cl

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl

Appearance

White to Off-White Solid

melting_point

>152 °C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(αR)-α-[(1S)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol Hydrochloride; 

Origin of Product

United States

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